N-(3-Amino-4-hydroxyphenyl)acetamide
Overview
Description
N-(3-Amino-4-hydroxyphenyl)acetamide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of acetanilide and features both an amino group and a hydroxyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Amino-4-hydroxyphenyl)acetamide can be synthesized through several methods. One common approach involves the acetylation of 3-amino-4-hydroxyaniline with acetic anhydride. The reaction typically occurs under mild conditions, with the presence of a base such as pyridine to facilitate the acetylation process. The reaction can be represented as follows:
3-Amino-4-hydroxyaniline+Acetic anhydride→this compound+Acetic acid
Industrial Production Methods
Industrial production of this compound often involves the same acetylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the amino and hydroxyl groups direct the incoming electrophile to the ortho and para positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(3-Amino-4-hydroxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in pharmaceutical formulations, particularly as an analgesic and antipyretic agent.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(3-Amino-4-hydroxyphenyl)acetamide involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of enzymes involved in the synthesis of prostaglandins, thereby exerting analgesic and antipyretic effects. The compound’s hydroxyl group can also participate in redox reactions, contributing to its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydroxyphenyl)acetamide:
N-(3-Amino-4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
N-(3-Amino-4-hydroxyphenyl)acetamide is unique due to the presence of both an amino group and a hydroxyl group on the benzene ring, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in both chemical synthesis and biological applications.
Properties
IUPAC Name |
N-(3-amino-4-hydroxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5(11)10-6-2-3-8(12)7(9)4-6/h2-4,12H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLSKMRCEGCSIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059248 | |
Record name | Acetamide, N-(3-amino-4-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102-33-0 | |
Record name | N-(3-Amino-4-hydroxyphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(3-amino-4-hydroxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-(3-amino-4-hydroxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-(3-amino-4-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-amino-4-hydroxyphenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.751 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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